molecular formula C25H18FNO4 B2399092 7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 904433-73-4

7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B2399092
CAS RN: 904433-73-4
M. Wt: 415.42
InChI Key: DASAIXLDVQMFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Photoinduced C-F Bond Cleavage

Research on some fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are structurally related to the compound , has shown that these compounds undergo photolytic defluorination. This process is significant for understanding the phototoxicity of fluoroquinolones and potentially developing photostable drug derivatives by manipulating electron-donating substituents (Fasani et al., 1999).

Synthesis of Fluoroquinolones

The synthesis of fluoroquinolones with different substituents, including the benzoxazol-2-yl and benzothiazol-2-yl groups, provides insights into the versatile routes to access varied fluoroquinolone derivatives. These synthetic pathways highlight the potential to design and develop new molecules with varied biological activities by altering the quinolone scaffold (Richardson et al., 1998).

Anticancer Activity

A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity showcases the potential therapeutic applications of structurally related compounds. These derivatives exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the relevance of the quinoline scaffold in designing anticancer agents (Reddy et al., 2015).

Anticonvulsant Activity

The synthesis and evaluation of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives for anticonvulsant activity demonstrate the potential neurological applications of quinoline derivatives. The modification of the quinoline core structure could lead to the development of novel anticonvulsant drugs (Xie et al., 2005).

Antibacterial Agents

A study on novel 8-chloroquinolone derivatives with distorted orientations of the N1-(5-amino-2,4-difluorophenyl) group presents a significant advancement in the design of antibacterial agents. The structural modifications in quinolone derivatives can enhance their antibacterial potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c1-15-3-2-4-16(9-15)12-27-13-20(24(28)17-5-7-18(26)8-6-17)25(29)19-10-22-23(11-21(19)27)31-14-30-22/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAIXLDVQMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

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